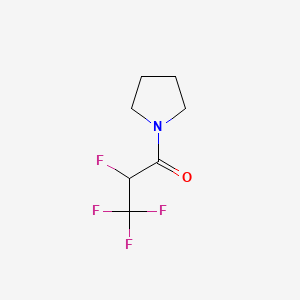
ALDOSTERONE SECRETION INHIBITING FACTOR (1-35) (BOVINE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldosterone Secretion Inhibiting Factor (1-35) (bovine) is a neuroendocrine peptide originally isolated from cultured bovine chromaffin cells. This peptide is known for its ability to inhibit aldosterone production, a hormone that plays a crucial role in regulating sodium and potassium levels in the body . Aldosterone Secretion Inhibiting Factor (1-35) is closely related in structure to brain natriuretic peptide and is involved in the paracrine regulation of aldosterone secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldosterone Secretion Inhibiting Factor (1-35) is typically isolated from bovine chromaffin cells using reversed phase and ion exchange high-performance liquid chromatography (HPLC) . The peptide is purified to a high degree, ensuring its efficacy and stability for research purposes .
Industrial Production Methods
While specific industrial production methods for Aldosterone Secretion Inhibiting Factor (1-35) are not widely documented, the general approach involves large-scale cell culture techniques followed by purification using HPLC. This ensures a consistent and high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Aldosterone Secretion Inhibiting Factor (1-35) primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable under physiological conditions but can be susceptible to enzymatic degradation.
Common Reagents and Conditions
The synthesis and purification of Aldosterone Secretion Inhibiting Factor (1-35) typically involve reagents such as trifluoroacetic acid (TFA) for peptide bond cleavage and acetonitrile for HPLC purification .
Major Products Formed
The primary product formed from the synthesis and purification of Aldosterone Secretion Inhibiting Factor (1-35) is the peptide itself, which is used in various research applications .
Scientific Research Applications
Aldosterone Secretion Inhibiting Factor (1-35) has a wide range of scientific research applications, including:
Mechanism of Action
Aldosterone Secretion Inhibiting Factor (1-35) exerts its effects by acting as an agonist at natriuretic peptide receptors (NPR) that inhibit aldosterone production . This interaction leads to a decrease in aldosterone secretion, thereby influencing sodium and potassium balance in the body . The peptide’s mechanism of action is closely related to that of brain natriuretic peptide, highlighting its role in the paracrine regulation of aldosterone secretion .
Comparison with Similar Compounds
Aldosterone Secretion Inhibiting Factor (1-35) is structurally and functionally similar to other natriuretic peptides, such as:
Atrial Natriuretic Factor (ANF): Involved in the regulation of blood pressure and fluid balance.
Brain Natriuretic Peptide (BNP): Plays a role in cardiovascular homeostasis and is used as a biomarker for heart failure.
C-type Natriuretic Peptide (CNP): Involved in vasodilation and bone growth regulation.
Despite these similarities, Aldosterone Secretion Inhibiting Factor (1-35) is unique in its specific inhibition of aldosterone secretion, making it a valuable tool for studying the regulation of this hormone .
Properties
CAS No. |
120249-06-1 |
|---|---|
Molecular Formula |
C23H19FN7O2+ |
Molecular Weight |
444.45 |
InChI |
InChI=1S/C23H18FN7O2/c1-12-16-7-14(24)4-5-15(16)23(32)30(2)11-18-20(17-9-27-21(26)22(29-17)33-12)31-10-13(8-25)3-6-19(31)28-18/h3-7,9-10,12H,11H2,1-2H3,(H2,26,27)/p+1/t12-/m1/s1 |
InChI Key |
MOENETCLMCOREY-GFCCVEGCSA-O |
SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=C(C4=CN=C(C(=N4)O1)N)[N+]5=C(N3)C=CC(=C5)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


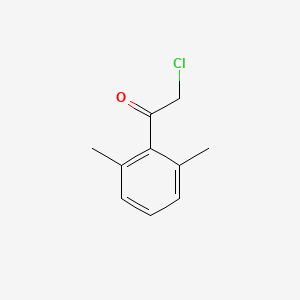
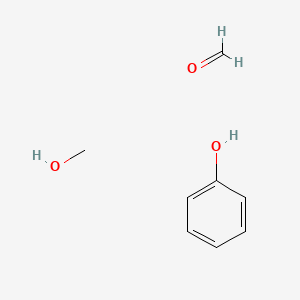
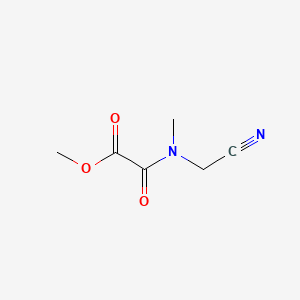
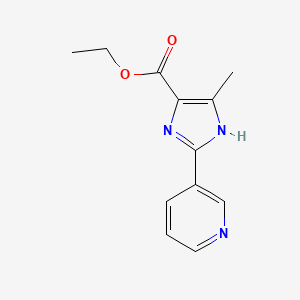
![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)
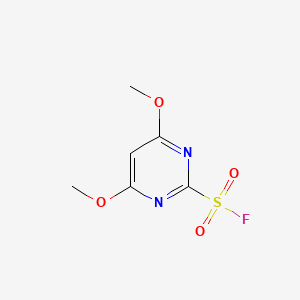
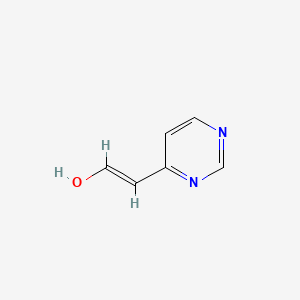
![Bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B570881.png)
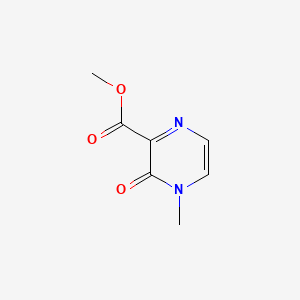
![2-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B570884.png)
